molecular formula C15H13ClF3NO3S B6419868 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide CAS No. 878615-77-1

2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B6419868
CAS No.: 878615-77-1
M. Wt: 379.8 g/mol
InChI Key: QLOXWQUBICEYGU-UHFFFAOYSA-N
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Description

2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide is a chemical compound with a complex structure that includes a chloro group, a phenoxyethyl group, and a trifluoromethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of the chloro, phenoxyethyl, and trifluoromethyl groups is achieved through specific reactions such as halogenation, etherification, and sulfonation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of specific functional groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-phenoxyethyl)acetamide
  • 2-chloro-N-(2-phenoxyethyl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO3S/c16-13-7-6-11(15(17,18)19)10-14(13)24(21,22)20-8-9-23-12-4-2-1-3-5-12/h1-7,10,20H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOXWQUBICEYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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